2-(Tributylstannyl)pyridine

Vue d'ensemble

Description

2-(Tributylstannyl)pyridine is an organotin compound with the molecular formula C17H31NSn and a molecular weight of 368.14 g/mol . It is a clear, yellow liquid that is sensitive to moisture and air . This compound is widely used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Applications De Recherche Scientifique

Bloc de Construction en Synthèse

“2-(Tributylstannyl)pyridine” peut être utilisé comme un bloc de construction dans de nombreuses réactions . Il est souvent utilisé dans la synthèse de diverses molécules complexes en raison de sa capacité à former des liaisons avec une variété d'autres éléments et composés .

Synthèse catalysée au palladium du 2-pyridylazaazulène

Ce composé joue un rôle crucial dans la synthèse catalysée au palladium du 2-pyridylazaazulène . Ce processus est important dans la production de dérivés d'azaazulène, qui ont des applications potentielles dans le développement de nouveaux produits pharmaceutiques .

Ligand Bidentate

“this compound” peut agir comme un ligand bidentate, ce qui signifie qu'il peut se lier à un atome central dans un composé de coordination . Cette propriété est utile dans le domaine de la chimie inorganique, en particulier dans la synthèse de complexes métalliques .

Spectres d'émission dépendant du pH et des métaux cationiques

Ce composé est utilisé pour montrer les spectres d'émission dépendants du pH et des métaux cationiques . Cela le rend précieux dans le domaine de la chimie analytique, où il peut être utilisé pour déterminer la concentration de certains ions dans une solution .

Réaction de couplage de Stille

Comme les autres composés organoétain, “this compound” peut être utilisé dans les réactions de couplage de Stille . Ces réactions sont largement utilisées en chimie organique pour la formation de liaisons carbone-carbone

Mécanisme D'action

Target of Action

2-(Tributylstannyl)pyridine is an organotin compound

Mode of Action

It is used as a building block in the efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed reactions.

Biochemical Pathways

It is known to be used in stille coupling reactions , which are widely used in organic synthesis and could potentially affect a variety of biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to extremes of temperature and direct sunlight . It is also sensitive to heat, flames, sparks, and static electricity .

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of 2-pyridylazaazulene

Cellular Effects

Given its role in the synthesis of 2-pyridylazaazulene , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the palladium-catalyzed synthesis of 2-pyridylazaazulene

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)pyridine can be synthesized through the

Propriétés

IUPAC Name |

tributyl(pyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUURHMITDQTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345886 | |

| Record name | 2-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17997-47-6 | |

| Record name | 2-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

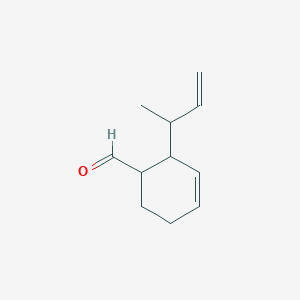

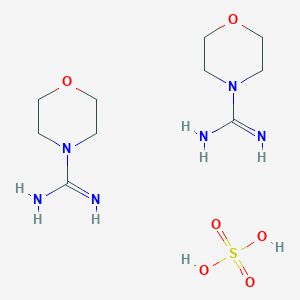

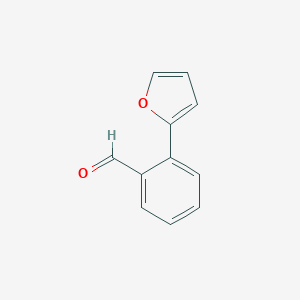

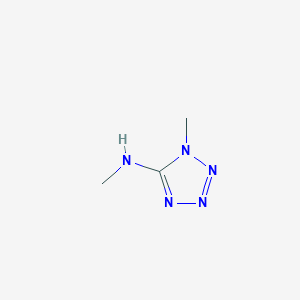

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-(Tributylstannyl)pyridine used in the synthesis of complex molecules?

A1: this compound serves as a valuable reagent in Stille cross-coupling reactions. [, , ] This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds between the pyridine ring and various aryl halides. For instance, in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, this compound reacts with 2,4-dichloro-6-methylpyrimidine, establishing the crucial pyridine-pyrimidine linkage. [] This method proves efficient in building diverse pyrimidine-based chelates for potential applications such as antibacterial agents. []

Q2: Can you provide specific examples of how this compound contributes to the creation of ligands for metal complexes?

A2: Absolutely. In the synthesis of 2,2'-bipyridine ligands, this compound plays a crucial role in forming 6-(pyrid-2-yl)nicotinates. [] These compounds are constructed via a Stille-type coupling where this compound reacts with 6-bromonicotinates. [] The resulting 6-(pyrid-2-yl)nicotinates, along with other synthesized 2,2'-bipyridine derivatives, can act as ligands in the formation of various metal complexes, including cyclopalladated complexes and homoleptic Cu(I) complexes. [] These metal complexes have potential applications in catalysis and materials science.

Q3: Are there any limitations or challenges associated with using this compound in chemical synthesis?

A3: While this compound is a powerful reagent, it's crucial to acknowledge potential challenges. Organotin compounds, including this compound, can pose toxicity concerns. [] Therefore, careful handling and appropriate waste disposal methods are essential to minimize environmental impact and ensure safety during synthesis. Researchers and chemists should prioritize sustainable practices when working with such reagents.

Q4: What spectroscopic techniques are typically used to characterize this compound and its derivatives?

A4: Characterization of this compound and its derivatives often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. [] NMR provides structural insights by revealing the arrangement of hydrogen and carbon atoms within the molecule. High-resolution mass spectrometry determines the compound's exact mass, confirming its identity and purity. These methods, along with elemental analysis, offer a comprehensive understanding of the synthesized compounds and their properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)